molecular formula C20H15F3N4O2S B2957704 N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-13-6

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2957704
CAS No.: 1251605-13-6
M. Wt: 432.42
InChI Key: JVIXBWDXNLXIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1251693-69-2) is a [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivative with a molecular formula of C₂₀H₁₆F₂N₄O₂S and a molecular weight of 414.4 g/mol . Key structural features include:

  • A triazolo[4,3-a]pyridine core substituted with a methyl group at position 2.
  • A sulfonamide group at position 6, bridging two aromatic rings: a 3,5-difluorophenylmethyl group and a 3-fluorophenyl group. The fluorine-rich aromatic substituents suggest enhanced metabolic stability and target binding affinity compared to non-halogenated analogs.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-6-5-19(12-26(13)20)30(28,29)27(18-4-2-3-15(21)10-18)11-14-7-16(22)9-17(23)8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXBWDXNLXIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves several synthetic stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For example, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and preventing the proliferation of cancer cells . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₀H₁₆F₂N₄O₂S 414.4 3-methyl; 6-sulfonamide; N-(3,5-difluorophenyl)methyl; N-(3-fluorophenyl) High fluorination, dual aromatic N-substituents
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) C₁₉H₁₃ClF₂N₄O₂S 435.6 8-sulfonamide; N-(3-chlorobenzyl); N-(3,5-difluorophenyl) Chlorine substituent; higher molecular weight
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) C₁₂H₈F₂N₄O₂S 310.3 8-sulfonamide; single N-(3,5-difluorophenyl) substituent Simpler structure; lower molecular weight
N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C₂₁H₁₈F₂N₄O₃S 444.5 4-methoxyphenyl; 3-methyl; 6-sulfonamide Methoxy group enhances polarity and potential CNS penetration

Key Observations:

  • Sulfonamide Position : The target compound’s 6-sulfonamide group (vs. 8-sulfonamide in 6a and 8a) may alter electronic distribution and steric interactions with biological targets .
  • N-Substituents : Dual aromatic N-substituents in the target compound may enhance binding affinity compared to single-substituted analogs like 6a .
Antimalarial Potential
  • 8a : Demonstrated antimalarial activity (IC₅₀ < 1 μM against Plasmodium falciparum), attributed to chlorine-enhanced hydrophobicity and target engagement .
  • Target Compound : Fluorine substituents may improve pharmacokinetics but require empirical validation.
Antifungal Activity
  • Triazolo[4,3-a]pyridine derivatives with hydrazone moieties () showed 60–80% inhibition against Botrytis cinerea at 100 μg/mL. The target compound’s methyl and fluorophenyl groups may similarly disrupt fungal cell membranes .

Biological Activity

The compound N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolo-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N5O2SC_{18}H_{16}F_3N_5O_2S, and it features a triazolo-pyridine core with sulfonamide and fluorinated phenyl substituents. The structural characteristics contribute to its biological activity and pharmacokinetic properties.

Key Properties

PropertyValue
Molecular Weight421.41 g/mol
LogP5.7
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Rotatable Bonds8

Antimicrobial Properties

Research has indicated that compounds with a triazolo-pyridine scaffold exhibit significant antimicrobial activity. In particular, derivatives of this compound have shown potential as antifungal agents. A study highlighted the effectiveness of triazolo-pyridine sulfonamides against various fungal strains, demonstrating their ability to inhibit fungal growth through interference with cellular processes .

Antimalarial Activity

The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. In vivo studies have shown that certain derivatives can act as inhibitors of the enzyme PfDHODH (dihydroorotate dehydrogenase), which is crucial for the survival of the malaria parasite. This inhibition leads to a reduction in parasite viability during the trophozoite stage of development .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonamide group is known to participate in hydrogen bonding with key amino acids in target enzymes, thereby disrupting their function. For instance, interactions with residues such as Gln36 and Cys42 have been documented . Furthermore, the presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Antifungal Efficacy : A series of triazolo-pyridine sulfonamides were tested against Candida albicans and Aspergillus fumigatus. The results indicated that compounds with specific substitutions on the triazole ring exhibited MIC values ranging from 0.06 to 2 μg/mL, categorizing them as outstanding antifungal agents .
  • Antimalarial Screening : In a study involving various triazolo-pyridine derivatives, two compounds demonstrated potent antimalarial activity with IC50 values in the low nanomolar range against P. falciparum, suggesting their potential as lead candidates for drug development .

Q & A

Q. What synthetic routes are effective for preparing this sulfonamide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting the triazolopyridine sulfonamide precursor with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Stoichiometry : A 1.1:1 molar ratio of benzyl halide to sulfonamide precursor improves yield while minimizing side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures purity.
    Example yield: 62% after purification (similar to methods in ).

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 5.25 ppm for CH₂ in benzyl groups, δ 161.9 ppm for fluorinated aryl carbons) .
  • LC/MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 435.6) and detect impurities.
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
  • X-ray Diffraction (if crystalline) : Resolve stereochemistry and packing modes.

Advanced Research Questions

Q. How does fluorination at the phenyl and benzyl positions influence the compound’s physicochemical properties and target binding?

  • Methodological Answer :
  • Role of Fluorine :
  • Lipophilicity : Fluorine atoms increase logP (measured via HPLC), enhancing membrane permeability.
  • Electron-withdrawing effects : Stabilize sulfonamide’s negative charge, improving hydrogen-bonding with target proteins (e.g., enzymes like carbonic anhydrase).
  • Steric effects : 3,5-Difluorophenyl groups reduce rotational freedom, favoring rigid binding conformations.
    Comparative studies with non-fluorinated analogs show a 10–15% increase in target affinity .
  • Experimental Design :
    Synthesize analogs with varying fluorination patterns and assay via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Standardization : Use identical assay conditions (pH, temperature, buffer) and cell lines.
  • Orthogonal assays : Confirm activity via fluorescence-based enzymatic assays and cell viability tests (e.g., MTT).
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability.
  • Meta-analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) to identify trends.
    Example: A 2024 study resolved IC₅₀ discrepancies for a related triazolopyridine sulfonamide by normalizing data to positive controls .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • QSAR models : Corporate descriptors like polar surface area (PSA) and H-bond donors to predict activity.
    A 2024 study leveraged ACD/Labs Percepta to predict logP and solubility, aligning with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.